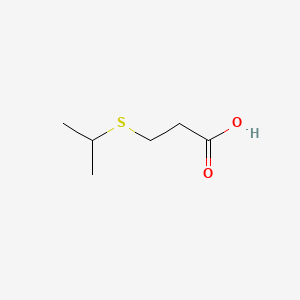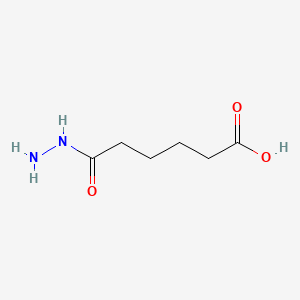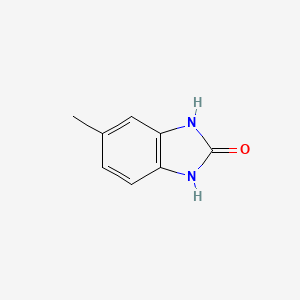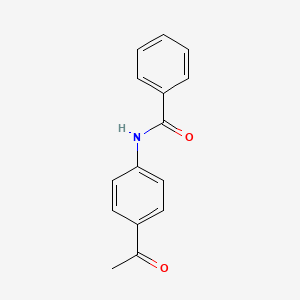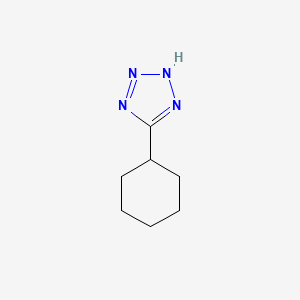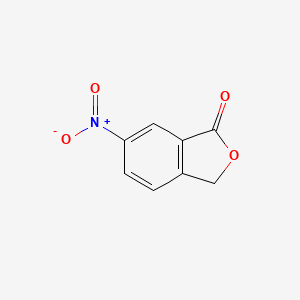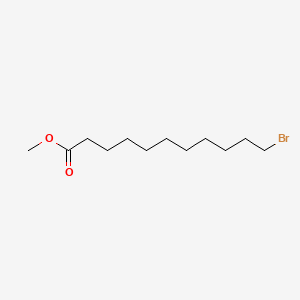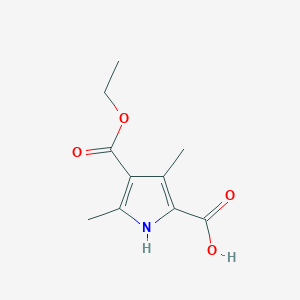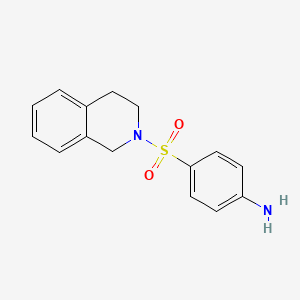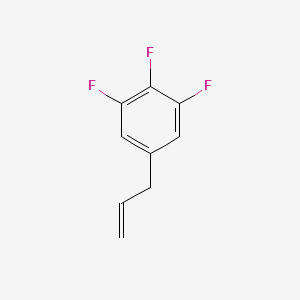
3-(3,4,5-三氟苯基)-1-丙烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4,5-Trifluorophenyl)-1-propene, also known as 3-(3,4,5-trifluorophenyl)propene or 3-trifluorophenylpropene, is an organic compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a sweet, balsamic odor. It has many potential applications due to its unique chemical and physical properties, such as its high boiling point, low vapor pressure, and low solubility in water.
科学研究应用
催化和聚合
柔性丙烯/CO 共聚合材料:部分氟化双膦配体的非对称钯配合物,包括与3-(3,4,5-三氟苯基)-1-丙烯相关的化合物,被发现是生产超高分子量柔性丙烯/CO 共聚合材料的高效催化剂。这项研究突出了该化合物在催化和聚合生产中的相关性,强调了氟化配体对催化剂活性和聚合物性质的影响 (Meier et al., 2003)。
氢硼化反应:三(3,4,5-三氟苯基)硼烷的催化活性在不饱和底物的氢硼化反应中得到了探讨。这项研究展示了氟化合物在微波辐射下催化反应中的潜力,导致烯烃和炔烃的高效氢硼化 (Carden et al., 2019)。
材料科学
聚-3-(3,4,5-三氟苯基)噻吩中的电荷捕获:对聚-3-(3,4,5-三氟苯基)噻吩(PTFPT)的研究揭示了溶剂依赖的电荷捕获效应在n-掺杂/去掺杂过程中,为氟化聚合材料的电学性质及其在电子器件中的应用提供了见解 (Levi et al., 2004)。
甲醇合成丙烯:对控制沸石微环境以从甲醇合成丙烯的研究发现,优化沸石孔道内的活性位点可以显著提高丙烯选择性和催化稳定性。这项研究说明了修改催化剂以提高化学过程效率的潜力,特别是在轻烯烃的可持续生产中 (Lin et al., 2021)。
作用机制
Target of Action
Compounds with similar structures, such as 4-(aminosulfonyl)-n-[(3,4,5-trifluorophenyl)methyl]-benzamide, have been found to target carbonic anhydrase 2 .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction, which involves compounds with similar structures, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been found to inhibit lung cancer cell proliferation and migration by reducing the expression of matrix metalloproteinases-2 (mmp-2) and mmp-9 .
Result of Action
Compounds with similar structures have been found to display strong cytostatic effects on lung cancer cell proliferation .
Action Environment
The success of the suzuki–miyaura (sm) cross-coupling reaction, which involves compounds with similar structures, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化分析
Cellular Effects
The effects of 3-(3,4,5-Trifluorophenyl)-1-propene on cellular processes are diverse and depend on the cell type and context. In cancer cell lines, this compound has been observed to inhibit cell proliferation and induce apoptosis, likely through the modulation of cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . Furthermore, 3-(3,4,5-Trifluorophenyl)-1-propene can influence gene expression by acting as a ligand for nuclear receptors, thereby modulating the transcription of target genes involved in cell cycle regulation and apoptosis . The compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 3-(3,4,5-Trifluorophenyl)-1-propene exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, the binding of 3-(3,4,5-Trifluorophenyl)-1-propene to cytochrome P450 enzymes can result in either competitive or non-competitive inhibition, depending on the specific enzyme and the binding site . Additionally, this compound can act as an allosteric modulator for certain receptors, altering their activity and downstream signaling pathways. Changes in gene expression are also a key aspect of the molecular mechanism, with 3-(3,4,5-Trifluorophenyl)-1-propene influencing the transcription of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
The effects of 3-(3,4,5-Trifluorophenyl)-1-propene can change over time in laboratory settings, influenced by factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects on cellular function can vary, with some studies indicating sustained inhibition of cell proliferation and others showing adaptive responses leading to resistance
Dosage Effects in Animal Models
In animal models, the effects of 3-(3,4,5-Trifluorophenyl)-1-propene are dose-dependent, with varying outcomes observed at different dosage levels. Low to moderate doses of the compound have been shown to exert therapeutic effects, such as anti-cancer activity and modulation of metabolic pathways . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . The threshold for these effects varies among different animal models, highlighting the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
3-(3,4,5-Trifluorophenyl)-1-propene is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound undergoes biotransformation, leading to the formation of various metabolites that can have distinct biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 3-(3,4,5-Trifluorophenyl)-1-propene, affecting its efficacy and safety profile. Additionally, the compound can modulate metabolic flux, altering the levels of key metabolites and impacting cellular energy production and homeostasis .
Transport and Distribution
The transport and distribution of 3-(3,4,5-Trifluorophenyl)-1-propene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 3-(3,4,5-Trifluorophenyl)-1-propene can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability, affecting its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(3,4,5-Trifluorophenyl)-1-propene is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . The localization of 3-(3,4,5-Trifluorophenyl)-1-propene within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy production and apoptosis .
属性
IUPAC Name |
1,2,3-trifluoro-5-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c1-2-3-6-4-7(10)9(12)8(11)5-6/h2,4-5H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKGTLWZYXYLIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C(=C1)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641230 |
Source


|
| Record name | 1,2,3-Trifluoro-5-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213327-80-1 |
Source


|
| Record name | 1,2,3-Trifluoro-5-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1346143.png)
